Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate
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Overview
Description
Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Scientific Research Applications
Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of an emulsion bioreactor containing lipase from Serratia marcescens to produce the desired enantiomer from a racemic mixture . The reaction conditions include a biphasic system with an aqueous phase containing the enzyme and an organic phase containing the substrate. The reaction rate is influenced by factors such as stirring speed and the ratio of the phases .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The use of surfactants to facilitate phase separation after the enzymatic reaction is a key step in the process. The final product is obtained with high chemical and optical purity through concentration of the toluene solution .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: This compound shares a similar stereochemistry and is used in the synthesis of pharmaceuticals.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has applications in drug development.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2R,3S)-5-oxo-3-phenylpiperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-12(16)11-10(14-9(15)7-13-11)8-5-3-2-4-6-8/h2-6,10-11,13H,7H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWVGNVDZYIEGI-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(=O)CN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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